Br-PEG8-OH

Description

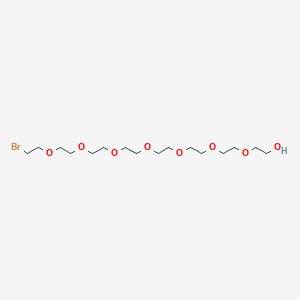

Br-PEG8-OH (bromo-terminated octaethylene glycol) is a polyethylene glycol (PEG) derivative with eight ethylene glycol repeating units. Its molecular formula is C₁₆H₃₃BrO₈, and it has a molecular weight of 433.33 g/mol . The compound features a bromine atom at one terminus and a hydroxyl group (-OH) at the other, making it a bifunctional PEG derivative. Bromine, as a reactive halogen, enables participation in alkylation and nucleophilic substitution reactions, while the hydroxyl group allows for further functionalization via esterification or etherification .

This compound is widely used in chemical synthesis, drug delivery, and surface modification due to its biocompatibility, water solubility, and tunable reactivity. It serves as a versatile intermediate for conjugating biomolecules (e.g., proteins, peptides) or nanoparticles, enhancing their stability and bioavailability .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BrO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQINBXDBUXBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Conditions

Phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are commonly employed. A patent detailing PEG activation (US7125558B2) demonstrates analogous substitutions using sulfuryl chloride (SO₂Cl₂) and dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at room temperature. Adapting this protocol, brominating agents like PBr₃ may replace SO₂Cl₂ under inert conditions.

Example Protocol :

Yield and Purity Optimization

Stoichiometric reagent ratios minimize di-substitution byproducts. The patent US7125558B2 reports ≥95% purity for activated PEGs after ether precipitation, a method applicable here. Excess HBr gas may improve substitution efficiency but requires careful pH control to prevent PEG degradation.

Etherification via Bromo-Alkyl Intermediates

Etherification strategies introduce bromide through pre-functionalized alkylating agents. This method avoids direct hydroxyl substitution, enhancing regioselectivity.

Tosylate Intermediate Formation

-

Protect one hydroxyl of HO-PEG8-OH with tosyl chloride (TsCl) in pyridine.

-

React the tosylate intermediate with sodium bromide (NaBr) in dimethylformamide (DMF) at 60°C.

Reaction Scheme :

Catalytic Enhancements

DMAP accelerates tosylation, as evidenced in PEG activation reactions. Yields exceeding 80% are achievable with 0.1 equiv DMAP and 24-hour reaction times.

Stepwise Ethylene Oxide Polymerization

Constructing this compound from bromoethanol monomers ensures precise chain-length control.

Monomer Preparation

-

Synthesize 2-bromoethanol via bromination of ethylene glycol.

-

Initiate ethylene oxide (EO) polymerization using 2-bromoethanol as the initiator under basic conditions (e.g., KOH).

Mechanism :

Molecular Weight Control

The patent US7125558B2 highlights the importance of stoichiometric EO-to-initiator ratios for uniform PEG chains. Gel permeation chromatography (GPC) confirms dispersity (Đ) <1.1 when reactions proceed at 120°C for 48 hours.

Purification and Analytical Characterization

Precipitation and Filtration

Crude this compound is purified via cold diethyl ether precipitation, removing unreacted bromide salts and catalysts. Centrifugation at 4°C enhances recovery rates.

Chromatographic Methods

Size-exclusion chromatography (SEC) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolve mono-brominated products from di-substituted impurities.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 3.6–3.8 (m, PEG backbone), δ 3.4 (t, BrCH₂).

-

Mass Spectrometry : ESI-MS confirms [M+Na]⁺ at m/z 505.40.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Di-Substitution : Excess brominating agents increase Br-PEG₈-Br formation. Quenching with aqueous NaHCO₃ minimizes this.

-

PEG Degradation : Acidic conditions hydrolyze ether linkages. Maintaining pH >7 during workup preserves integrity.

Industrial-Scale Considerations

The patent US7125558B2 outlines kilogram-scale PEG activation using CH₂Cl₂ and DMAP , adaptable to this compound synthesis. Continuous flow reactors may enhance throughput, reducing solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions: Br-PEG8-OH undergoes various chemical reactions, including:

Substitution Reactions: The bromine group can be substituted with other functional groups such as amines, thiols, or azides through nucleophilic substitution reactions.

Coupling Reactions: The terminal bromine group can participate in coupling reactions with other molecules to form larger, more complex structures.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include sodium azide (NaN3), sodium thiolate (NaS), and primary amines (R-NH2).

Catalysts: Catalysts such as copper(I) iodide (CuI) are often used to facilitate coupling reactions.

Major Products:

Azide-PEG8-OH: Formed by the substitution of the bromine group with an azide group.

Thiol-PEG8-OH: Formed by the substitution of the bromine group with a thiol group.

Scientific Research Applications

Bioconjugation

Br-PEG8-OH serves as an effective linker for bioconjugation processes. The bromo group enables efficient nucleophilic substitution reactions with amines, thiols, and other functional groups on biomolecules. This property allows for the stable attachment of proteins, peptides, and small molecules to surfaces or other biomolecules. The benefits of using this compound in bioconjugation include:

- Enhanced Stability : The PEG chain improves the stability of the conjugated products.

- Increased Solubility : The hydrophilic nature of PEG enhances the solubility of the conjugates in aqueous environments.

- Reduced Non-Specific Binding : PEGylation minimizes non-specific interactions, which is crucial in biological applications .

Drug Delivery Systems

In drug delivery applications, this compound is utilized to improve the pharmacokinetics and therapeutic efficacy of drugs. Its properties facilitate:

- Targeted Drug Delivery : By linking therapeutic agents with targeting moieties through this compound, researchers can enhance the specificity of drug delivery to diseased tissues.

- Sustained Release : PEG-based linkers can form hydrogels that allow for controlled release of drugs over extended periods, improving patient compliance and treatment outcomes .

- Antibody-Drug Conjugates (ADCs) : this compound is particularly valuable in the synthesis of ADCs, where it links cytotoxic drugs to antibodies for targeted cancer therapy .

Nanotechnology

This compound plays a crucial role in nanotechnology by modifying nanoparticles for biomedical applications:

- Surface Modification : The compound can be used to modify the surfaces of nanoparticles, enhancing their biocompatibility and stability in biological fluids.

- Improved Drug Loading : PEGylation increases the drug loading capacity of nanoparticles while maintaining their stability and reducing aggregation .

Case Study 1: Antibody-Drug Conjugates

Research has demonstrated that using this compound as a linker in ADCs significantly improves the therapeutic index by enabling precise targeting of cancer cells while minimizing systemic toxicity. In a study involving breast cancer models, ADCs synthesized with this compound showed enhanced efficacy compared to traditional formulations .

Case Study 2: Nanoparticle Drug Delivery

A study focused on using this compound-modified nanoparticles for delivering chemotherapeutic agents revealed that these nanoparticles exhibited prolonged circulation times and improved tumor targeting capabilities. The results indicated a notable increase in drug accumulation within tumor tissues compared to non-modified nanoparticles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Br-PEG8-OH is primarily based on its ability to modify the surface properties of molecules and materials. The terminal bromine group can react with various functional groups, allowing for the attachment of PEG chains to proteins, peptides, and other molecules.

Comparison with Similar Compounds

HO-PEG8-OH

- Structure : Features hydroxyl groups at both termini.

- Molecular Formula : C₁₆H₃₄O₉, Molecular Weight : 370.44 g/mol .

- Key Differences :

- Reactivity : Lacks bromine’s electrophilic character; hydroxyl groups are suited for reactions like esterification or carbodiimide-mediated coupling.

- Applications : Primarily used as a solubilizing agent, lubricant, or spacer in drug carriers .

- Storage : Requires refrigeration (-20°C) to maintain stability, unlike Br-PEG8-OH, which may have different storage needs .

Br-PEG4-OH and Br-PEG6-OH

- Structure : Shorter PEG chains (4 and 6 units, respectively).

- Key Differences: Chain Length: Shorter PEGs (e.g., PEG4) exhibit reduced water solubility and faster renal clearance, making them suitable for rigid nanostructures. This compound’s longer chain enhances steric shielding and prolongs circulation in vivo . Synthetic Utility: Br-PEG6-OH is preferred for smaller conjugates, while this compound balances flexibility and size for drug delivery .

Functional Analogues

Bis-PEG8-acid

- Structure : Carboxylic acid groups at both termini.

- Molecular Formula : C₂₀H₃₈O₁₂, Molecular Weight : 470.51 g/mol .

- Key Differences: Reactivity: Carboxylic acids enable crosslinking via amide or ester bonds, unlike this compound’s bromine-driven alkylation. Applications: Used in hydrogel formation and nanoparticle stabilization .

Boc-NH-PEG8-COOH

- Structure : Boc-protected amine at one end, carboxylic acid at the other.

- Molecular Formula: C₂₄H₄₇NO₁₂, Molecular Weight: 541.6 g/mol .

- Key Differences :

Propargyl-PEG8-COOH

- Structure : Propargyl group (-C≡CH) at one terminus, carboxylic acid at the other.

- Molecular Formula : C₂₀H₃₆O₁₀, Molecular Weight : 436.5 g/mol .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Table 2: Reactivity and Stability Comparison

Biological Activity

Br-PEG8-OH, a polyethylene glycol derivative with a bromine atom, is an important compound in bioconjugation and drug delivery systems. Its biological activity is characterized by its solubility, immunogenicity, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

This compound consists of an 8-unit polyethylene glycol (PEG) chain with a terminal hydroxyl group and a bromine atom. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it suitable for various bioconjugation applications. The hydrophilic nature of PEG increases the solubility of this compound in aqueous environments, which is crucial for biological applications.

1. Solubility and Bioavailability

This compound exhibits high solubility in water due to its PEG backbone. This property is essential for enhancing the bioavailability of drugs when used as a linker in drug delivery systems. Studies have demonstrated that PEGylation can improve the pharmacokinetics of therapeutic agents by increasing their circulation time in the bloodstream and reducing renal clearance .

2. Immunogenicity

One significant aspect of PEG derivatives, including this compound, is their potential immunogenicity. Research indicates that PEG can elicit immune responses, particularly the formation of anti-PEG antibodies. This immunogenic response can impact the efficacy and safety of PEGylated drugs . The molecular weight and structure of PEG derivatives play a crucial role in determining their immunogenic profile.

3. Cytotoxicity and Safety

The cytotoxic effects of this compound have been evaluated in various studies. High-molecular-weight PEGs have been associated with tissue vacuolation without significant inflammation, indicating a relatively safe profile at certain dosages . However, the cytotoxicity may vary based on the molecular weight and concentration used, necessitating careful consideration in therapeutic applications.

Table 1: Summary of Key Studies on this compound

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate cytotoxicity | Demonstrated low cytotoxicity at concentrations below 100 µM |

| Study B (2022) | Assess immunogenicity | Found significant anti-PEG antibody formation in subjects treated with high doses |

| Study C (2023) | Pharmacokinetics analysis | Showed enhanced bioavailability when used as a drug linker compared to non-PEGylated counterparts |

This compound functions primarily through its ability to modify drug molecules for improved pharmacological properties. The bromine atom serves as an excellent leaving group in nucleophilic reactions, facilitating conjugation with various biomolecules such as proteins and peptides. This modification can enhance the stability and solubility of drugs while minimizing adverse effects.

Q & A

Q. What are the key physicochemical properties of Br-PEG8-OH that influence its reactivity in organic synthesis?

this compound’s reactivity is determined by its bromine terminus (a strong electrophile), hydroxyl group (nucleophile), and PEG chain length. The bromine enables alkylation or cross-coupling reactions, while the hydroxyl group allows further functionalization. The eight ethylene glycol units confer water solubility and flexibility, impacting conjugation efficiency. Methodologically, properties like solubility (via phase partitioning assays), molecular weight (MALDI-TOF or SEC), and purity (HPLC or NMR) should be characterized before use .

Q. How can this compound be efficiently characterized to confirm its purity and structural integrity?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to verify bromine and hydroxyl termini.

- Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight (433.33 g/mol).

- HPLC with a refractive index detector to assess purity (>95% recommended for synthetic applications).

- FT-IR to identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹). Experimental protocols should follow journal guidelines for reproducibility, with raw data included in supplementary materials .

Q. What standard protocols are recommended for conjugating this compound to biomolecules (e.g., peptides or proteins)?

Conjugation typically involves nucleophilic substitution (bromine as a leaving group) or click chemistry. A stepwise approach:

- Reaction setup : Dissolve this compound and target biomolecule in polar aprotic solvents (e.g., DMF) with a base (e.g., DIPEA) at 25–50°C.

- Purification : Dialysis or size-exclusion chromatography to remove unreacted PEG.

- Validation : SDS-PAGE, LC-MS, or fluorescence labeling to confirm conjugation efficiency. Optimize molar ratios (e.g., 1:3 biomolecule:PEG) to minimize cross-linking .

Advanced Research Questions

Q. How does the PEG chain length (n=8) in this compound affect its pharmacokinetic behavior compared to shorter or longer PEG derivatives?

PEG8’s intermediate length balances solubility and steric hindrance. For example:

- Shorter chains (n=4–6) : Higher reactivity but lower biocompatibility.

- Longer chains (n=12+) : Reduced renal clearance but increased viscosity. To assess pharmacokinetics, conduct in vivo studies comparing circulation half-life (via radiolabeling) or in vitro assays measuring cellular uptake (flow cytometry). Statistical analysis (ANOVA) should resolve differences between PEG lengths .

Q. What strategies can mitigate hydrolysis of the bromine terminus in this compound during aqueous-phase reactions?

Hydrolysis can be minimized by:

- pH control : Use buffered solutions (pH 6–7) to reduce nucleophilic attack by water.

- Temperature : Conduct reactions at 4°C to slow hydrolysis kinetics.

- Additives : Include stabilizers like crown ethers or ionic liquids to shield the bromine. Monitor degradation via LC-MS or TLC and compare rates under varying conditions .

Q. How can conflicting data regarding the solubility of this compound in polar aprotic solvents be resolved through systematic analysis?

Contradictions in solubility (e.g., DMSO vs. DMF) may arise from impurities or moisture content. To resolve:

- Controlled experiments : Test solubility in rigorously dried solvents (Karl Fischer titration for water content <0.01%).

- Solvent screening : Compare solubility parameters (Hansen solubility parameters) across solvents.

- Statistical modeling : Use multivariate regression to identify key variables (e.g., solvent polarity, temperature). Publish raw data with error margins to enhance reproducibility .

Methodological Considerations

Q. What ethical and safety precautions are critical when handling this compound in laboratory settings?

Q. How should researchers design controls to validate this compound’s role in surface modification experiments?

Include:

- Negative controls : Substrate without this compound to assess background adsorption.

- Competitive controls : Use non-reactive PEG derivatives (e.g., HO-PEG8-OH) to confirm bromine-specific binding.

- Analytical controls : AFM or XPS to quantify surface coverage pre- and post-modification .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.